molecular formula C10H7BrN2O3 B1439776 3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid CAS No. 1216634-75-1

3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid

Cat. No. B1439776
M. Wt: 283.08 g/mol
InChI Key: MLFVXCFXYPRACO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid” is a complex organic compound. It contains a bromobenzyl group, an oxadiazole ring, and a carboxylic acid group . These components suggest that this compound could be used in various chemical reactions, particularly in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions, where a nucleophile (a molecule that donates an electron pair to form a chemical bond) reacts with a carbon atom attached to a leaving group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The bromobenzyl group, oxadiazole ring, and carboxylic acid group would each contribute to the overall structure .


Chemical Reactions Analysis

The bromobenzyl group in this compound could potentially undergo various chemical reactions, including nucleophilic substitution and elimination reactions . The oxadiazole ring is a heterocycle that can participate in various chemical reactions, and the carboxylic acid group is acidic and can donate a proton .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromobenzyl group could make the compound relatively dense and possibly insoluble in water . The carboxylic acid group could contribute to the compound’s acidity .

Scientific Research Applications

Synthetic Approaches and Bioactivity

1,3,4-oxadiazole compounds are recognized for their diverse pharmacological properties and are studied extensively in medicinal chemistry for their potential as therapeutic agents. The synthesis and biological activities of these compounds have been a significant focus of research, highlighting their potential in treating various diseases due to their broad spectrum of bioactivities including antitumor, antifungal, antituberculous, antimalarial, and antibacterial effects. These compounds are synthesized through classical methods such as intramolecular dehydration of 1,2-diacylhydrazines, interaction of hydrazyl carboxylic acid hydrazides with carbon disulfide, and microwave synthesis among others, leading to the creation of bio-promising hybrid structures (Karpenko, Panasenko, & Knysh, 2020).

Therapeutic Potential

The therapeutic worth of 1,3,4-oxadiazole tailored compounds is substantial, with these derivatives exhibiting a range of bioactivities such as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral properties. This broad spectrum of pharmacological activities is attributed to their effective binding with various enzymes and receptors, facilitated by the unique structural features of the 1,3,4-oxadiazole ring. Such compounds are being extensively used for the treatment of different ailments, contributing significantly to the development of novel medicinal agents (Verma et al., 2019).

Metal-Ion Sensing and Materials Science Applications

Beyond their pharmacological applications, 1,3,4-oxadiazoles have also found utility in materials science, particularly in the development of chemosensors for metal ions. These compounds, due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites, are ideal candidates for the creation of fluorescent frameworks used in sensing technologies. The versatility of 1,3,4-oxadiazoles in synthesizing fluorescent frameworks highlights their importance in both pharmacology and materials science (Sharma, Om, & Sharma, 2022).

Safety And Hazards

As with any chemical compound, handling “3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid” would require appropriate safety measures. For example, brominated compounds can be hazardous and may cause skin and eye irritation, and they should be handled in a well-ventilated area .

Future Directions

The future directions for this compound would likely depend on its potential applications. For example, if it proves useful in organic synthesis, research could focus on developing more efficient synthesis methods or exploring new reactions .

properties

IUPAC Name

3-[(2-bromophenyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c11-7-4-2-1-3-6(7)5-8-12-9(10(14)15)16-13-8/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFVXCFXYPRACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NOC(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.